4-Hydroxy Trimethoprim-d9

Description

Structure

3D Structure

Properties

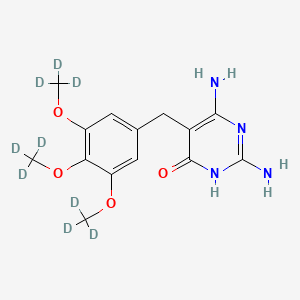

Molecular Formula |

C14H18N4O4 |

|---|---|

Molecular Weight |

315.37 g/mol |

IUPAC Name |

2,4-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1D3,2D3,3D3 |

InChI Key |

FYJKTYLNKCUCLP-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=C(N=C(NC2=O)N)N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy Trimethoprim-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-Hydroxy Trimethoprim-d9, a deuterated metabolite of the antibacterial agent Trimethoprim. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Core Chemical Properties

This compound is the deuterated form of 4-Hydroxy Trimethoprim, a metabolite of the widely used antibiotic Trimethoprim. The incorporation of nine deuterium atoms into the methoxy groups provides a stable isotopic label, making it an invaluable tool for a variety of research applications, particularly in mass spectrometry-based quantification.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₉D₉N₄O₄ | [1][2] |

| Molecular Weight | 315.37 g/mol | [1][2] |

| Exact Mass | 315.18929578 Da | [1] |

| CAS Number | 1794752-40-1 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in Methanol, Ethanol, and Dimethyl Sulfoxide (DMSO). | |

| Storage Temperature | -20°C | [3] |

Synthesis and Purification

The synthesis of this compound typically involves the introduction of deuterium atoms into the Trimethoprim structure, followed by hydroxylation. While specific, detailed protocols for the synthesis of this compound are proprietary and not publicly available, the general approach can be inferred from the synthesis of Trimethoprim derivatives and deuterated compounds.[5][6]

A plausible synthetic route would involve the use of deuterated reagents to introduce the nine deuterium atoms onto the three methoxy groups of a suitable precursor. This would be followed by a hydroxylation step at the 4-position of the pyrimidine ring.

Purification of the final product is crucial to ensure high purity for its use as an analytical standard. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The purity of the final compound is often assessed by HPLC and characterized by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Analytical Characterization

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Mass Spectrometry

The mass spectrum of the non-deuterated 4-Hydroxy Trimethoprim shows a precursor ion ([M+H]⁺) at m/z 307.1401.[8] For this compound, a corresponding mass shift would be expected due to the nine deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Context and Mechanism of Action

4-Hydroxy Trimethoprim is a metabolite of Trimethoprim, an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria.[10][11] This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and ultimately, bacterial DNA and RNA.[10]

The biological activity of 4-Hydroxy Trimethoprim, including its own potential to inhibit DHFR, is an area of ongoing research. Studies on derivatives of Trimethoprim have shown that modifications to the molecule can significantly impact its inhibitory activity against DHFR.[12][13]

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The following diagram illustrates the established mechanism of action of Trimethoprim, which is the inhibition of DHFR in the bacterial folate synthesis pathway. The role of its metabolites, such as 4-Hydroxy Trimethoprim, in this pathway is a subject of further investigation.

Caption: Inhibition of bacterial Dihydrofolate Reductase (DHFR) by Trimethoprim.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, this section outlines a general workflow for a Dihydrofolate Reductase (DHFR) inhibition assay, a key experiment to evaluate the biological activity of Trimethoprim and its metabolites.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate by DHFR.[14][15]

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (e.g., this compound)

-

Positive control inhibitor (e.g., Trimethoprim, Methotrexate)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound, positive control, DHF, and NADPH in the appropriate solvent and assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add the assay buffer.

-

Add the test compound at various concentrations to the respective wells.

-

Add the DHFR enzyme to all wells except the blank.

-

Initiate the reaction by adding NADPH and DHF to all wells.

-

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The following diagram illustrates the general workflow for a DHFR inhibition assay.

Caption: General workflow for a DHFR inhibition assay.

Conclusion

This compound is a critical tool for researchers in the fields of drug metabolism and pharmacokinetics. Its primary utility as an internal standard in mass spectrometry-based assays allows for accurate and precise quantification of the 4-hydroxy metabolite of Trimethoprim in various biological matrices. While detailed synthetic and physical data are limited in the public domain, this guide provides a foundational understanding of its properties and applications. Further research into the biological activity of this metabolite may reveal additional insights into the pharmacology of Trimethoprim.

References

- 1. This compound | C14H18N4O4 | CID 136242397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxy Trimethoprim | CAS 112678-48-5 | LGC Standards [lgcstandards.com]

- 8. massbank.jp [massbank.jp]

- 9. Trimethoprim(738-70-5) 1H NMR [m.chemicalbook.com]

- 10. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 12. mdpi.com [mdpi.com]

- 13. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assaygenie.com [assaygenie.com]

synthesis and characterization of 4-Hydroxy Trimethoprim-d9

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy Trimethoprim-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . This deuterated metabolite of the antibiotic Trimethoprim is a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Due to the absence of a publicly available, detailed experimental protocol for its synthesis, this document outlines a proposed synthetic route based on established chemical principles and available literature on related compounds.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process commencing with the preparation of a deuterated methylating agent, which is then used to construct the deuterated trimethoxybenzyl moiety. This key intermediate is subsequently used to build the final pyrimidine structure.

Experimental Protocols

Step 1: Synthesis of Iodomethane-d3

Deuterated methyl iodide (Iodomethane-d3) is a key reagent for introducing the trideuteriomethyl groups. It can be synthesized from deuterated methanol.

-

Reaction: CD₃OD + HI → CD₃I + H₂O

-

Procedure: To a reaction flask, add 5 mL of deuterated methanol (Methanol-d4) and 5 mL of water. Add 50 mL of 55-58% hydriodic acid (containing ~1.5% hypophosphorous acid as a stabilizer). Stir the mixture and heat to 40°C for 2 hours, then increase the temperature to 50°C for an additional 2 hours. After cooling to room temperature, set up for distillation. Collect the fraction boiling between 40-45°C to yield Iodomethane-d3 as a colorless liquid.[1]

Step 2: Synthesis of 3,4,5-tris(trideuteriomethoxy)benzaldehyde

This step involves the exhaustive methylation of a suitable starting material, such as methyl gallate (methyl 3,4,5-trihydroxybenzoate), using the prepared Iodomethane-d3.

-

Reaction: Methyl 3,4,5-trihydroxybenzoate + 3 CD₃I → Methyl 3,4,5-tris(trideuteriomethoxy)benzoate

-

Procedure:

-

To a suspension of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), add a solution of methyl gallate in DMF with vigorous stirring.

-

Add Iodomethane-d3 dropwise to the mixture at 20-25°C.

-

Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether).

-

Dry the organic phase over an anhydrous salt (e.g., K₂CO₃) and evaporate the solvent to yield methyl 3,4,5-tris(trideuteriomethoxy)benzoate.

-

The resulting ester can then be reduced to the corresponding benzaldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Step 3: Synthesis of this compound

The final step involves the construction of the pyrimidine ring. A common route to Trimethoprim and its analogs involves the condensation of a benzaldehyde derivative with a suitable precursor, followed by cyclization with guanidine. One established method proceeds via an intermediate that is structurally analogous to 4-Hydroxy Trimethoprim.

-

Reaction Scheme (adapted):

-

Condensation of 3,4,5-tris(trideuteriomethoxy)benzaldehyde with ethyl cyanoacetate.

-

Reduction of the resulting ylidene derivative.

-

Formylation and cyclization with guanidine to yield 2-amino-4-hydroxy-5-(3,4,5-tris(trideuteriomethoxy)benzyl)pyrimidine (this compound).[2]

-

-

Procedure:

-

A Knoevenagel condensation of 3,4,5-tris(trideuteriomethoxy)benzaldehyde with ethyl cyanoacetate is performed to give an ylidene derivative.

-

The double bond in this product is reduced, for example, by catalytic hydrogenation (e.g., H₂ over Pd/C), to yield the corresponding 3,4,5-tris(trideuteriomethoxy)benzylcyanoacetic ester.[2]

-

This ester is then subjected to a heterocyclization reaction with guanidine. This can be achieved by heating the ester with an ethanolic solution of guanidine (prepared from guanidine hydrochloride).[2][3] The reaction mixture is refluxed, and upon cooling, the crude product precipitates.

-

Purification can be achieved by recrystallization or by dissolving the crude product in hot aqueous acetic acid and reprecipitating with concentrated ammonium hydroxide.[3]

-

Characterization

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Table 1: Physicochemical and Spectrometric Data

| Property | Value | Source |

| Chemical Formula | C₁₄H₉D₉N₄O₄ | - |

| Molecular Weight | 315.37 g/mol | [4] |

| Exact Mass | 315.18929578 Da | [4] |

| Appearance | Expected to be a solid | - |

| CAS Number | 1794752-40-1 | [4] |

Expected Analytical Characterization Results:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show the absence of signals corresponding to the methoxy protons (which would appear around 3.8-4.0 ppm in the non-deuterated compound) due to the deuterium substitution. Signals for the aromatic and pyrimidine protons should be present.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all carbon atoms. The signals for the deuterated methoxy carbons will appear as multiplets due to C-D coupling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, consistent with the incorporation of nine deuterium atoms.[4] The fragmentation pattern can also provide structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. A high purity (e.g., >98%) is typically required for use as an analytical standard.

-

Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H, C=O, C=N, and C-O bonds. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations.

Reference standards for 4-Hydroxy Trimethoprim are available from commercial suppliers who can provide a comprehensive Certificate of Analysis (CoA) including data from these techniques.[5]

Visualizations

Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis workflow for this compound.

Metabolic Pathway of Trimethoprim

References

- 1. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 2. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Selectively 13C-enriched 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (trimethoprim) and 2,4-diaminopyrimidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

In-Depth Technical Guide: 4-Hydroxy Trimethoprim-d9 (CAS Number: 1794752-40-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy Trimethoprim-d9, a deuterated analog of a primary metabolite of the antibiotic Trimethoprim. This document is intended for professionals in research and drug development, offering detailed information on its properties, its role in bioanalytical methods, and the underlying scientific context of its application.

Core Compound Data

This compound is a stable isotope-labeled internal standard used in quantitative bioanalytical studies, primarily in conjunction with liquid chromatography-mass spectrometry (LC-MS). The deuteration provides a distinct mass signature, allowing it to be differentiated from the endogenous, non-labeled 4-Hydroxy Trimethoprim, while maintaining nearly identical chemical and physical properties. This makes it an ideal tool for correcting for variability during sample preparation and analysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 1794752-40-1 |

| Molecular Formula | C₁₄H₉D₉N₄O₄ |

| Molecular Weight | 315.37 g/mol |

| Appearance | White to Off-White Solid |

| Purity | Typically >98% |

| Storage Temperature | -20°C |

| Synonyms | 2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-d9 |

Pharmacokinetic Data of Parent Compound (Trimethoprim)

Understanding the pharmacokinetics of the parent drug, Trimethoprim, is crucial for designing studies involving its metabolites. The following table summarizes key pharmacokinetic parameters of Trimethoprim in humans.

| Parameter | Value |

| Bioavailability | ~90-100% |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours |

| Plasma Protein Binding | ~44% |

| Elimination Half-Life | 8-10 hours in adults with normal renal function |

| Metabolism | Hepatic (10-20% of dose) |

| Excretion | Primarily renal (50-60% of dose excreted unchanged in urine within 24 hours) |

Mechanism of Action of Trimethoprim

Trimethoprim is a synthetic antibiotic that functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate synthesis pathway, which is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis in bacteria. By blocking this pathway, Trimethoprim prevents bacterial replication.

Metabolism of Trimethoprim

Trimethoprim is metabolized in the liver, with 4-Hydroxy Trimethoprim being one of its major metabolites. The metabolic pathway primarily involves oxidation and demethylation.

Certificate of Analysis: 4-Hydroxy Trimethoprim-d9 - A Technical Guide

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, 4-Hydroxy Trimethoprim-d9. It is intended for researchers, scientists, and drug development professionals who utilize such standards in their analytical workflows.

Compound Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1794752-40-1 |

| Molecular Formula | C₁₄H₉D₉N₄O₄ |

| Molecular Weight | 315.37 g/mol [1] |

| Chemical Structure | 2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one |

Physicochemical Properties

| Parameter | Method | Result |

| Appearance | Visual Inspection | White to Off-White Solid |

| Solubility | USP <1236> | Soluble in DMSO |

| Melting Point | USP <741> | Not Determined |

Purity and Identity

| Test | Method | Specification | Result |

| Purity by HPLC | HPLC-UV | ≥98.0% | 99.5% |

| Identity by ¹H NMR | ¹H NMR | Conforms to Structure | Conforms |

| Identity by Mass Spec. | ESI-MS | Conforms to Structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated | 99.8% |

| Residual Solvents | USP <467> | Meets USP Limits | Conforms |

| Water Content | Karl Fischer Titration | ≤1.0% | 0.2% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established procedures for the analysis of trimethoprim and related compounds.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase : A gradient mixture of 0.025 M sodium phosphate buffer and acetonitrile with 0.4% triethylamine.[1]

-

Flow Rate : 1.2 mL/min.[1]

-

Detection : UV detection at 260 nm.[1]

-

Injection Volume : 20 µL.

-

Procedure : A solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

This protocol is based on general methods for the structural elucidation of organic molecules.

-

Instrumentation : A 300 MHz or higher NMR spectrometer.

-

Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Internal Standard : Tetramethylsilane (TMS).

-

Procedure : A sample of this compound is dissolved in DMSO-d6. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the chemical structure.

Mass Spectrometry (MS) for Identity and Isotopic Purity

This method is derived from common practices for the analysis of small molecules by mass spectrometry.

-

Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ion mode.

-

Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

-

Procedure for Isotopic Purity : The relative intensities of the deuterated and non-deuterated isotopic peaks are measured to calculate the isotopic purity.

Visualizations

Caption: Experimental workflow for the certification of this compound.

Caption: Logical hierarchy of tests on a Certificate of Analysis.

References

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in a variety of complex matrices. It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard or "spike," to the sample.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).

After the spike is added to the sample, it is allowed to equilibrate, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard. Following equilibration, the sample is processed and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of the native analyte and the isotopically labeled internal standard. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.[1] A key advantage of this method is that the accuracy of the measurement relies on the ratio of the two isotopic forms, not on the absolute signal intensity, which can be affected by matrix effects and incomplete sample recovery.

Quantitative Performance of IDMS

IDMS is renowned for its exceptional quantitative performance, offering high accuracy, precision, and low limits of detection. The use of a chemically identical internal standard that co-elutes and co-ionizes with the analyte of interest effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.

Table 1: Accuracy and Precision of IDMS in Small Molecule and Biomolecule Analysis

| Analyte | Matrix | Method | Accuracy (Bias %) | Precision (CV %) | Reference |

| Urea | Human Serum | ID/GC/MS | -0.12 to -0.39 | < 0.5 | [2] |

| Cortisol | Human Serum | ID-LC-MS/MS | > 0.999 (correlation) | < 15 | [3] |

| Glucose | Human Serum | ID-LC-MS/MS | < 0.7 (difference) | < 1.0 | |

| C-Peptide | Human Serum | ID-UPLC-MS/MS | < 4 | < 5 | [4] |

| Ochratoxin A | Wheat Flour | ID¹MS | -6 (compared to ID²MS) | Not Specified | [5] |

| Erectile Drugs | Human Plasma | DMS-dµSPE | 97.50–99.57 (% recovery) | 1.19–1.96 | [6] |

| Erectile Drugs | Human Urine | DMS-dµSPE | 98.26–100.92 (% recovery) | 0.49–1.95 | [6] |

Table 2: Limits of Detection (LOD) for Various Analytes by Mass Spectrometry-Based Methods

| Analyte | Matrix | Method | Limit of Detection (LOD) | Reference |

| Steroid Hormones | Water | ID-UPLC-MS/MS | < ng/L levels | [7] |

| Illicit Drugs | Seized Samples | LC-MS/MS | 0.10-100 ng/mL (Linear Range) | |

| C-Peptide | Human Serum | ID-UPLC-MS/MS | 0.050 ng/mL (LLOQ) | [4] |

| Parathion Methyl | Not Specified | Not Specified | Not Specified (99.9% recovery) | [6] |

| Various Drugs | Serum/Urine | GC/MS | Varies (e.g., Acetaminophen: 10.00 mcg/mL) | [8] |

| Infigratinib | Human Plasma | LC-MS/MS | < 3.73 (%CV for calibration) | [9] |

| Tacrolimus | Whole Blood | Paper Spray-MS/MS | LLOQ determined by imprecision < 20% | [10] |

Experimental Protocol: Quantification of Tacrolimus in Whole Blood by LC-IDMS/MS for Therapeutic Drug Monitoring

This protocol describes a validated method for the quantification of the immunosuppressant drug tacrolimus in human whole blood samples using liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS).

Materials and Reagents

-

Tacrolimus certified reference material

-

¹³C, ²H₂-Tacrolimus (isotopically labeled internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Zinc sulfate solution (0.1 M)

-

Human whole blood (drug-free, for calibration standards and quality controls)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare primary stock solutions of tacrolimus and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare intermediate and working standard solutions of tacrolimus by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1 to 50 ng/mL). Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the internal standard stock solution with methanol.

-

Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the tacrolimus working solutions into drug-free whole blood.

-

Quality Controls (QCs): Prepare low, medium, and high concentration QC samples in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

-

To 100 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate tacrolimus from matrix components (e.g., starting with 90% A, ramping to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tacrolimus: e.g., m/z 821.5 → 768.5

-

¹³C, ²H₂-Tacrolimus: e.g., m/z 824.5 → 771.5

-

-

Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

-

Data Analysis and Quantification

-

Integrate the peak areas for the native tacrolimus and the isotopically labeled internal standard for each sample.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of tacrolimus in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualization of IDMS Application in a Signaling Pathway

mTOR Signaling Pathway Analysis using Targeted Proteomics with IDMS

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[11] Isotope dilution mass spectrometry, coupled with targeted proteomics, allows for the precise and accurate quantification of key proteins and their phosphorylation status within this pathway, providing valuable insights into its activation state.

Caption: mTOR signaling pathway with key IDMS quantifiable phosphoproteins.

Conclusion

Isotope Dilution Mass Spectrometry stands as a cornerstone of quantitative analysis in drug development and various scientific disciplines. Its ability to provide accurate, precise, and traceable measurements is invaluable for therapeutic drug monitoring, biomarker validation, and understanding complex biological pathways. The detailed experimental protocols and the capacity to integrate IDMS into the study of intricate signaling networks, such as the mTOR pathway, underscore its versatility and importance in modern research. As the demand for high-quality, reliable quantitative data continues to grow, the application of IDMS is expected to expand further, driving advancements in personalized medicine and drug discovery.

References

- 1. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ID-MS-Based Quantitative Analysis of Metabolites in Pichia pastoris: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples | Semantic Scholar [semanticscholar.org]

- 6. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]

- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 10. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Meta… [ouci.dntb.gov.ua]

- 11. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Stability of 4-Hydroxy Trimethoprim-d9

Introduction

4-Hydroxy Trimethoprim-d9 is a deuterated metabolite of Trimethoprim, a widely used bacteriostatic antibiotic. Understanding the physical and chemical stability of this metabolite is crucial for its use as an analytical standard in pharmacokinetic and metabolic studies. This guide summarizes the known stability of Trimethoprim under various conditions, details relevant experimental protocols for stability testing, and provides visual representations of degradation pathways and experimental workflows.

Physical and Chemical Stability of Trimethoprim

The stability of Trimethoprim has been evaluated in various formulations and under different stress conditions. It is known to undergo degradation through hydrolysis and oxidation, both thermally and photochemically catalyzed[1].

The following tables summarize the chemical stability of Trimethoprim in various intravenous and oral suspensions.

Table 1: Chemical Stability of Trimethoprim in Intravenous Admixtures

| Concentration (mg/mL) | IV Solution | Container | Storage Condition | Stability Duration | Remaining Concentration | Reference |

| 1.08 and 1.60 | 5% Dextrose in Water (D5W) or Normal Saline (NS) | PVC Bags | Room Temperature, Ambient Light | 24 hours | > 95% | [2] |

| 1.08 | 5% Dextrose in Water (D5W) | Glass Bottles | Room Temperature, Ambient Light | 12 hours | Clear solution | [2] |

| 1.08 | 5% Dextrose in Water (D5W) | Glass Bottles | Room Temperature, Ambient Light | 24 hours | Precipitate in 25% of samples | [2] |

| 1.60 | Normal Saline (NS) | Glass Bottles | Room Temperature, Ambient Light | < 12 hours | Precipitation | [2] |

| 1:25 v/v dilution | 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride | Not specified | Not specified | 48 hours | Stable | [3] |

| 1:20 v/v dilution | 5% Dextrose in Water (D5W) | Not specified | Not specified | 24 hours | Stable | [3] |

| 1:20 v/v dilution | 0.9% Sodium Chloride | Not specified | Not specified | 14 hours | Stable | [3] |

| 1:15 v/v dilution | 5% Dextrose in Water (D5W) | Not specified | Not specified | 4 hours | Stable | [3] |

| 1:15 v/v dilution | 0.9% Sodium Chloride | Not specified | Not specified | 2 hours | Stable | [3] |

| 1:10 v/v dilution | 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride | Not specified | Not specified | 1 hour | Stable | [3] |

Table 2: Chemical and Physical Stability of Extemporaneously Compounded Trimethoprim Suspensions

| Concentration (mg/mL) | Vehicle | Container | Storage Temperature | Stability Duration | Key Findings | Reference |

| 10 | Oral Mix and Oral Mix SF | Glass and Plastic Bottles | 25°C or 4°C | 92 days | Remained stable | [4] |

| 10 | Oral Mix and Oral Mix SF | Plastic Syringes | 25°C | 92 days | Remained stable | [4] |

| 10 | Ora-Plus/Ora-Sweet SF | Glass Bottles | 4°C or 25°C | 63 days | Retained > 95% of initial concentration; no change in physical appearance or pH | [5][6] |

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. Below are protocols adapted from studies on Trimethoprim, which can be applied to this compound.

This protocol is based on the methodology described by Knowles et al.[2].

-

Preparation of Admixtures:

-

Add concentrated Trimethoprim–Sulfamethoxazole solution to 100-mL PVC bags or 250-mL evacuated glass containers containing 5% dextrose in water (D5W) or normal saline (NS).

-

Prepare final Trimethoprim concentrations of 1.08 mg/mL and 1.60 mg/mL.

-

-

Storage Conditions:

-

Store the prepared samples at room temperature under ambient light.

-

-

Chemical Stability Analysis:

-

At 12 and 24 hours, withdraw samples for analysis.

-

Use a stability-indicating high-performance liquid chromatography (HPLC) assay to determine the concentration of Trimethoprim.

-

-

Physical Stability Assessment:

-

Visually inspect the samples for any precipitate at 12 and 24 hours.

-

Confirm the presence of any precipitate by filtration or microscopic examination.

-

Measure the pH of all samples at 0 and 24 hours.

-

Forced degradation studies are crucial for identifying potential degradation products and establishing the degradation pathways. This protocol is a general guideline based on ICH recommendations[7].

-

Acid Hydrolysis:

-

Reflux the drug substance in 0.1 N HCl at 60°C for 30 minutes. If no significant degradation is observed, a higher concentration of acid or longer duration may be used.

-

-

Alkaline Hydrolysis:

-

Reflux the drug substance in 0.1 N NaOH at 60°C for 30 minutes. Similar to acid hydrolysis, conditions can be made more stringent if necessary.

-

-

Oxidative Degradation:

-

Treat the drug substance with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat, typically between 40°C and 80°C. A common condition is 70°C for an extended period (e.g., 1-2 months).

-

-

Photolytic Degradation:

-

Expose the drug substance to a combination of UV and visible light to assess its photosensitivity.

-

-

Analysis:

-

Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Mandatory Visualizations

Trimethoprim can undergo degradation through several pathways, primarily hydrolysis and oxidation[1]. The principal metabolites of trimethoprim include the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives[8].

Caption: Conceptual degradation pathways of Trimethoprim.

The following diagram illustrates a typical workflow for conducting a stability study of a drug substance like this compound.

References

- 1. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of Trimethoprim in Admixtures of Trimethoprim–Sulfamethoxazole Prepared in Polyvinylchloride Bags and Glass Bottles | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 3. Stability of concentrated trimethoprim-sulfamethoxazole admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of Extemporaneously Compounded Trimethoprim in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of trimethoprim in newly formulated liquid dosage form [figshare.utas.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. ijrpp.com [ijrpp.com]

- 8. globalrph.com [globalrph.com]

4-Hydroxy Trimethoprim-d9 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy Trimethoprim-d9, a deuterated analog of a known metabolite of the antibacterial agent Trimethoprim. This document summarizes its chemical properties and provides context for its potential biological activity based on the well-characterized mechanisms of Trimethoprim and its derivatives.

Core Compound Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Weight | 315.37 g/mol | [1] |

| Molecular Formula | C₁₄H₉D₉N₄O₄ | [1] |

| IUPAC Name | 2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one | [2] |

| Unlabelled CAS Number | 112678-48-5 | [2] |

Synthesis and Experimental Protocols

For the deuterated variant, this compound, the introduction of deuterium atoms would likely occur through the use of deuterated starting materials or reagents during the synthesis process.

General Experimental Approach for Analog Analysis

The analysis of Trimethoprim and its analogs typically involves a range of analytical techniques to confirm structure and purity. High-performance liquid chromatography (HPLC) is a common method for the analysis of Trimethoprim in various matrices.[5] A typical HPLC method would utilize a reverse-phase column with a mobile phase consisting of a buffer such as sodium acetate and an organic solvent like acetonitrile, with detection at 254 nm.[5] Other analytical techniques employed for the characterization of Trimethoprim derivatives include ¹H-NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Thermogravimetric Analysis (TGA).[6]

Biological Activity and Mechanism of Action

Trimethoprim is a well-established antibacterial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[7][8] This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids.[7][9] By inhibiting bacterial DHFR, Trimethoprim disrupts the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect.[10][11] Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.[8]

The 4-hydroxy metabolite of Trimethoprim is a known product of its metabolism.[10] While the specific biological activity of this compound is not extensively documented, it is expected to retain the core mechanism of action of the parent compound, Trimethoprim, by targeting DHFR. The introduction of deuterium atoms can potentially alter the pharmacokinetic profile of the molecule.[12][13]

Trimethoprim is often used in combination with sulfamethoxazole, which inhibits an earlier step in the folate synthesis pathway.[14] This combination results in a synergistic antibacterial effect.[14]

Visualizations

Folate Biosynthesis Pathway and Trimethoprim Inhibition

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by Trimethoprim.

Caption: Bacterial folate synthesis pathway and Trimethoprim's mechanism of action.

Experimental Workflow for Trimethoprim Analog Evaluation

This diagram outlines a typical experimental workflow for the synthesis and evaluation of new Trimethoprim analogs.

Caption: A generalized experimental workflow for Trimethoprim analog development.

References

- 1. This compound | C14H18N4O4 | CID 136242397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 4. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 5. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 8. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 9. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Trimethoprim-d9 (Trimethoprim d9) | Antifolate | 1189460-62-5 | Invivochem [invivochem.com]

- 14. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-Hydroxy Trimethoprim-d9 as an Internal Standard

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Hydroxy Trimethoprim-d9 as an internal standard in quantitative bioanalytical methods. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications for the determination of trimethoprim and its metabolites in biological matrices.

Introduction

Trimethoprim is a widely used bacteriostatic antibiotic that acts as a dihydrofolate reductase inhibitor.[1] Accurate quantification of trimethoprim and its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis. This compound, a deuterated analog of a major trimethoprim metabolite, serves as an excellent internal standard for these applications, ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods using deuterated trimethoprim internal standards for the quantification of trimethoprim. These values are compiled from various studies and demonstrate the suitability of the internal standard for robust and reliable bioanalysis.

Table 1: Linearity and Range

| Analyte | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |

| Trimethoprim | Human Plasma | 100–50,000 ng/mL | >0.99 | [2] |

| Trimethoprim | Human Urine | 500–250,000 ng/mL | >0.99 | [2] |

| Trimethoprim | Honey | 5–150 ng/mL | >0.99 | [3] |

| Trimethoprim | Serum | 1.2–40 µg/mL | 0.9954 | [4] |

| Trimethoprim | Human Plasma | 0.03–30 µg/mL | >0.99 | [5] |

Table 2: Precision

| Analyte | Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| Trimethoprim | Serum | Multiple | <7% | <10% | [4] |

| Trimethoprim | Human Plasma | Four QC levels | 1.3–7.2% | 1.3–7.2% | [5] |

Table 3: Accuracy and Recovery

| Analyte | Matrix | Concentration Level | Accuracy (%) | Recovery (%) | Reference |

| Trimethoprim | Honey | Spiked Samples | 80-120% | - | [3] |

| Trimethoprim | Human Plasma | Four QC levels | 93.5–105.0% | >81% | [5] |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | LOD | LOQ | Reference |

| Trimethoprim | Serum | 0.06 µg/mL | - | [4] |

| Trimethoprim | Human Plasma | - | 10 ng/mL | [6] |

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is adapted from a validated method for the quantification of trimethoprim in human plasma.[2][5]

Materials:

-

Human plasma samples

-

This compound internal standard (IS) working solution

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of trimethoprim using this compound as an internal standard.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1

-

This compound (IS): Precursor ion (Q1) m/z 316.2 → Product ion (Q3) m/z 245.2

-

-

Collision Energy: Optimized for each transition (typically 20-35 eV)

-

Dwell Time: 100 ms

Diagrams

Experimental Workflow

Caption: Experimental workflow for trimethoprim quantification.

Trimethoprim Metabolic Pathway and Mechanism of Action

Caption: Trimethoprim's mechanism and metabolic pathway.

References

- 1. journals.umt.edu.pk [journals.umt.edu.pk]

- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Trimethoprim in Human Plasma Using LC-MS/MS with 4-Hydroxy Trimethoprim-d9 Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Trimethoprim in human plasma. The method utilizes 4-Hydroxy Trimethoprim-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Trimethoprim is a synthetic antibiotic, often used in combination with sulfamethoxazole, to treat a variety of bacterial infections.[1] It functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[2] Accurate and reliable quantification of Trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a detailed protocol for a highly selective and sensitive LC-MS/MS method for the analysis of Trimethoprim in human plasma, employing this compound as the internal standard.

Experimental

Materials and Reagents

-

Trimethoprim (Reference Standard)

-

This compound (Internal Standard)[3]

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (0.1% v/v) in water

-

Human Plasma (K2 EDTA)

Instrumentation

-

Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

-

Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm)

Sample Preparation

-

To 100 µL of human plasma, add 200 µL of methanol containing the internal standard (this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, then re-equilibrate |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 50 psi |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Trimethoprim | 291.1 | 230.1 | 25 |

| This compound (IS) | 315.2 | 244.2 | 28 |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).

Linearity:

The calibration curve for Trimethoprim was linear over the concentration range of 10 to 50,000 ng/mL in human plasma, with a correlation coefficient (r²) of >0.99.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high. The results are summarized in Table 2.

Table 2: Precision and Accuracy Data for Trimethoprim in Human Plasma

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 10 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |

| Low | 30 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |

| Mid | 4000 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |

| High | 40000 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |

Data presented is representative of typical performance and is based on similar validated methods.[4]

Limit of Quantification (LOQ):

The lower limit of quantification (LLOQ) for Trimethoprim in human plasma was determined to be 10 ng/mL.

Experimental Workflow

Caption: LC-MS/MS workflow for Trimethoprim analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Trimethoprim in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method well-suited for routine use in clinical and pharmaceutical research.

References

Application Notes and Protocols for Trimethoprim Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a widely used bacteriostatic antibiotic, primarily indicated for the treatment of urinary tract infections. Accurate and reliable quantification of Trimethoprim in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. This document provides detailed application notes and protocols for the sample preparation of urine for Trimethoprim analysis, focusing on common and effective techniques. The selection of an appropriate sample preparation method is critical to remove interfering substances from the complex urine matrix, thereby enhancing the accuracy, precision, and sensitivity of the subsequent analytical determination by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Methods

Several techniques can be employed for the extraction and purification of Trimethoprim from urine samples. The choice of method depends on factors such as the required limit of detection, sample throughput, and available laboratory equipment. The most common methods include Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for Trimethoprim analysis.

| Method | Analyte | Matrix | Recovery (%) | LOD | LOQ | Analytical Method | Reference |

| Protein Precipitation (Acetonitrile) | Trimethoprim | Plasma | 80.4 | - | 11.8 µg/L | HPLC-DAD | [1] |

| Solid-Phase Extraction (C18) | Trimethoprim | Serum | - | 0.06 µg/mL | - | SPE-MS/MS | [2] |

| Solid-Phase Extraction | Trimethoprim | Plasma/Serum/Dialysate | 82 | 0.05 µg/mL | - | HPLC | [3] |

| Dried Urine Spot (Methanol Extraction) | Trimethoprim | Urine | Consistent and Reproducible | - | 500 ng/mL | HPLC-MS/MS | [4] |

| Protein Precipitation (Perchloric Acid) | Trimethoprim | Plasma | - | 0.2 µg/mL | 0.25 µg/mL | HPLC | [5] |

Experimental Protocols

Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. Acetonitrile is a commonly used solvent for this purpose.

Protocol: Acetonitrile Precipitation

-

Sample Aliquoting: Transfer 250 µL of the urine sample into a microcentrifuge tube.

-

Solvent Addition: Add 750 µL of acetonitrile to the urine sample (a 3:1 ratio of solvent to sample).[6]

-

Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[6]

-

Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes to pellet the precipitated proteins.[6]

-

Supernatant Collection: Carefully collect the supernatant containing Trimethoprim.

-

Drying (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

-

Analysis: The clarified supernatant is ready for injection into the analytical instrument (e.g., HPLC or LC-MS/MS).

Protocol: Methanol Precipitation (for Dried Urine Spots)

This method is suitable for samples collected as dried urine spots (DUS).

-

Spot Punching: Punch a 6 mm spot from the dried urine spot card into a microcentrifuge vial.[4]

-

Extraction Solvent Addition: Add 400 µL of methanol containing the internal standard to the vial.[4]

-

Vortexing: Vortex the sample for 5 minutes to extract Trimethoprim from the filter paper.[4]

-

Centrifugation: Centrifuge the vial at 13,000 rpm for 5 minutes.[4]

-

Dilution: Transfer a 50 µL aliquot of the supernatant to a 96-well plate and add 50 µL of deionized water.[4]

-

Analysis: The sample is ready for injection.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Protocol: Chloroform Extraction

-

Sample Preparation: To 1 mL of urine in a suitable tube, add 0.5 mL of 0.1N NaOH.

-

Extraction: Add 6 mL of chloroform, shake for 1 minute, and centrifuge at 4500 rpm for 5 minutes.

-

Back Extraction: Transfer the organic (chloroform) layer to a clean tube and add 3 mL of 0.1N H2SO4. Mix for 1 minute and centrifuge at 4500 rpm for 5 minutes.

-

Sample Collection: The aqueous (acidic) layer containing Trimethoprim is collected for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts compared to protein precipitation and LLE. C18 cartridges are commonly used for the extraction of Trimethoprim.

Protocol: C18 Solid-Phase Extraction

-

Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

-

Elution: Elute the Trimethoprim from the cartridge with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Visualization of Experimental Workflows

Caption: Workflow for Protein Precipitation.

Caption: Workflow for Liquid-Liquid Extraction.

Caption: Workflow for Solid-Phase Extraction.

Analytical Conditions

Following sample preparation, the extracts are typically analyzed using HPLC with UV detection or LC-MS/MS for higher sensitivity and selectivity.

Example HPLC-UV Conditions:

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of water (adjusted to pH 3.5 with phosphoric acid) and methanol (60:40, v/v).[7]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm[7]

-

Injection Volume: 20 µL

Example LC-MS/MS Conditions:

-

Column: C8 or C18 (e.g., Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm)[4]

-

Mobile Phase A: Water with 0.1% formic acid[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

-

Flow Rate: 0.75 mL/min[4]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

-

Injection Volume: 10 µL[4]

Conclusion

The selection of an appropriate sample preparation method is a critical step in the bioanalysis of Trimethoprim in urine. Protein precipitation offers a quick and simple approach, while LLE provides cleaner extracts. SPE is generally considered the most effective method for removing matrix interferences and achieving the lowest limits of detection. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust analytical methods for Trimethoprim quantification in urine.

References

- 1. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]

- 2. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. redalyc.org [redalyc.org]

Application Notes and Protocols for Pharmacokinetic Studies of Trimethoprim Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Trimethoprim (TMP) in biological matrices, specifically plasma, utilizing a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard, such as D9-Trimethoprim, is critical for accurate and precise quantification in pharmacokinetic (PK) studies by correcting for variability in sample preparation and mass spectrometric response.

Introduction

Trimethoprim is a widely prescribed antibiotic, often in combination with sulfamethoxazole, for the treatment of various bacterial infections.[1] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential adverse effects.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for bioanalysis due to its high sensitivity and specificity. The incorporation of a deuterated internal standard is a key component of a robust and reliable LC-MS/MS assay for pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize typical calibration curve and quality control (QC) sample concentrations used in the analysis of Trimethoprim and its metabolites in plasma.

Table 1: Calibration Curve Standards for Trimethoprim and its Metabolites

| Analyte | Concentration Range |

| Trimethoprim (TMP) | 15.6 nM to 2000 nM |

| TMP Metabolites | 1.6 nM to 200 nM |

Data sourced from a study on the simultaneous quantification of trimethoprim and its metabolites in pediatric plasma.[3]

Table 2: Quality Control (QC) Sample Concentrations

| QC Level | Trimethoprim (TMP) Concentration | TMP Metabolite Concentration |

| Lower Limit of Quantification (LLOQ) | 15.6 nM | 1.6 nM |

| Low | 50 nM | 5 nM |

| Medium | 200 nM | 20 nM |

| High | 1500 nM | 150 nM |

Data sourced from a study on the simultaneous quantification of trimethoprim and its metabolites in pediatric plasma.[3]

Experimental Protocols

This section details the methodology for the quantification of Trimethoprim in plasma using a deuterated internal standard.

Materials and Reagents

-

Trimethoprim (TMP) analytical standard

-

Deuterated Trimethoprim (D9-TMP) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Drug-free plasma (with potassium EDTA anticoagulant)

-

Phospholipid removal plates

-

96-well sample collection plates

Stock and Working Solution Preparation

-

Primary Stock Solutions: Accurately weigh Trimethoprim and D9-Trimethoprim standards and dissolve in 100% methanol to prepare 1 mM stock solutions.[3] Store these solutions at -80°C.

-

Spiking Solutions: Prepare spiking solutions for calibration standards and QC samples by diluting the primary stock solutions in a 1:3 methanol:water mixture.[3]

-

Internal Standard Working Solution: Prepare a working solution of D9-TMP in acetonitrile to achieve a final concentration of 20 nM in the sample.[3]

Sample Preparation

The following protocol is based on a protein precipitation method for plasma samples.[3]

-

To 91 µL of drug-free plasma in a 96-well phospholipid removal plate, add 9 µL of the appropriate spiking solution for calibration standards and QCs, or 9 µL of 1:3 methanol:water for blank and subject samples.

-

Add 400 µL of acetonitrile containing the D9-TMP internal standard (to achieve a final concentration of 20 nM).

-

Cap the plate and vortex at 500 rpm for 5 minutes to precipitate proteins.

-

Use a positive pressure manifold to filter the samples into a 96-well sample collection plate.

-

Dry the samples under a stream of nitrogen at 37°C.

-

Reconstitute the dried residue in 100 µL of 1:3 methanol:water.

-

Cap the plate, vortex for 5 minutes at 500 rpm, and centrifuge briefly before analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC): Chromatographic separation is typically achieved using a C18 or biphenyl column.[3][4] A gradient elution with mobile phases consisting of water and methanol or acetonitrile with a small percentage of formic acid is commonly employed.

-

Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Trimethoprim and D9-Trimethoprim.

Table 3: Example LC-MS/MS Parameters

| Parameter | Value |

| LC Column | Biphenyl Column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Data Analysis and Quantification

-

Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

-

Determine the concentration of Trimethoprim in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow for the pharmacokinetic study of Trimethoprim.

Caption: Workflow for Trimethoprim analysis in plasma.

Logical Relationship of Key Components

This diagram shows the logical relationship between the analyte, the internal standard, and the analytical methodology for accurate quantification.

Caption: Core components for accurate quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Trimethoprim: clinical use and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Trimethoprim and its Major Metabolites in Human Plasma using UPLC-MS/MS

Abstract

This application note presents a detailed and robust analytical method for the simultaneous quantification of the antibacterial agent Trimethoprim (TMP) and its primary metabolites in human plasma. The described methodology utilizes Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity, specificity, and throughput. This document provides comprehensive protocols for sample preparation using both protein precipitation and solid-phase extraction, optimized UPLC-MS/MS parameters, and quantitative data for researchers, scientists, and professionals in drug development.

Introduction

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids and proteins in bacteria. It is frequently used in combination with sulfamethoxazole to treat a variety of bacterial infections. The metabolism of Trimethoprim in humans primarily occurs in the liver, leading to the formation of several metabolites. The principal metabolites include 1-oxide, 3-oxide, 3'-hydroxy, 4'-hydroxy, and α-hydroxy derivatives. Accurate quantification of both the parent drug and its metabolites in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a validated method to meet these analytical needs.

Metabolic Pathway of Trimethoprim

Trimethoprim undergoes oxidative metabolism, resulting in the formation of several key metabolites. The primary metabolic transformations are N-oxidation and O-demethylation (hydroxylation). The metabolic pathway is illustrated in the diagram below.

Application Notes and Protocols for the Bioanalysis of 4-Hydroxy Trimethoprim using 4-Hydroxy Trimethoprim-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a widely used antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2][3] The metabolism of Trimethoprim in vivo is a critical aspect of its pharmacokinetic and pharmacodynamic profile. One of its major metabolites is 4-Hydroxy Trimethoprim.[4] Accurate and reliable quantification of this metabolite in biological matrices is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. The use of a stable isotope-labeled internal standard, such as 4-Hydroxy Trimethoprim-d9, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.[5]

This document provides a detailed protocol for the bioanalytical method for the quantification of 4-Hydroxy Trimethoprim in plasma, utilizing this compound as an internal standard.

Metabolic Pathway of Trimethoprim

Trimethoprim undergoes hepatic metabolism, with approximately 10-20% of an administered dose being metabolized.[4] The primary metabolic routes are oxidation and demethylation. The formation of 4-Hydroxy Trimethoprim is a result of aromatic hydroxylation.

Caption: Metabolic conversion of Trimethoprim to 4-Hydroxy Trimethoprim.

Bioanalytical Method Workflow

The following diagram outlines the general workflow for the quantification of 4-Hydroxy Trimethoprim in a biological matrix using LC-MS/MS.

Caption: Bioanalytical workflow for 4-Hydroxy Trimethoprim analysis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

Materials and Reagents

-

4-Hydroxy Trimethoprim (Analyte)

-

This compound (Internal Standard)[6]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy Trimethoprim in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. (This is a starting point and may need optimization) |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Condition (Positive ESI Mode) |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 4-Hydroxy Trimethoprim | 307.1 | 247.1 / 123.1 | 30 | 20 / 35 |

| This compound | 316.2 | 253.1 / 123.1 | 30 | 20 / 35 |

Note: The specific product ions and collision energies should be optimized on the mass spectrometer being used.

Method Validation Parameters (Typical Expected Values)

The following table summarizes the typical validation parameters that should be assessed for this bioanalytical method, along with expected acceptance criteria based on regulatory guidelines.

| Parameter | Typical Range/Criteria |

| Linearity | 1 - 1000 ng/mL. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. |

| Precision | Intra- and inter-assay precision (as coefficient of variation, %CV) should be ≤ 15% for all QC levels (≤ 20% at the Lower Limit of Quantification, LLOQ). |

| Accuracy | Intra- and inter-assay accuracy (as % bias) should be within ±15% of the nominal concentration for all QC levels (±20% at the LLOQ). |

| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. While no specific value is mandated, it is important to demonstrate that the recovery is not highly variable. |

| Matrix Effect | The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different sources of the biological matrix. The CV of the matrix factor should be ≤ 15%. The internal standard should effectively track and compensate for any observed matrix effects. |

| Stability | The analyte should be stable in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The mean concentration of stability samples should be within ±15% of the nominal concentration. |

Conclusion